molecular formula C20H23N3O3S B2921996 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899977-32-3

1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2921996
CAS No.: 899977-32-3
M. Wt: 385.48
InChI Key: YRPQYBSIRZMRLD-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound with multiple functional groups, including hydroxyethyl, indolin-1-yl, and tetrahydroquinazolinone. Its multifaceted structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps:

  • Starting Material Preparation: The process begins with the synthesis of the indolin-1-yl and tetrahydroquinazolinone backbones.

  • Condensation Reaction: These backbones undergo a condensation reaction to form the core structure.

  • Functional Group Addition: Subsequent reactions add the hydroxyethyl and oxoethylthio groups under controlled conditions. Industrial Production Methods: Industrial production employs large-scale reactors and optimizes conditions for each reaction step, ensuring high yields and purity. Process optimization includes temperature control, solvent selection, and catalyst usage to minimize by-products.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyethyl group.

  • Reduction: Reduction can modify the oxoethylthio group to different functional states.

  • Substitution: Nucleophilic or electrophilic substitution can occur at various positions on the ring structures. Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Halogenated reagents and Lewis acids for activation. Major Products:

  • Oxidation: Leads to aldehyde or carboxylic acid derivatives.

  • Reduction: Produces alcohols or amines.

  • Substitution: Yields various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules and as a reagent in organic synthesis. Biology: Functions as a probe in biochemical assays due to its unique functional groups. Medicine: Investigated for potential therapeutic uses, including as enzyme inhibitors or receptor antagonists. Industry: Applied in the development of novel materials and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action involves binding to these targets, often leading to inhibition or modulation of their activity. The pathways influenced by this compound can vary based on its specific modifications and the biological context.

Comparison with Similar Compounds

Compared to other compounds in the quinazolinone class, 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one stands out due to its unique combination of functional groups. Similar compounds, like those with different substituents or ring structures, may have varied reactivity and applications. Similar Compounds:

  • 1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

  • 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-quinazolin-2(1H)-one

  • 2-(indolin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-12-11-23-17-8-4-2-6-15(17)19(21-20(23)26)27-13-18(25)22-10-9-14-5-1-3-7-16(14)22/h1,3,5,7,24H,2,4,6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPQYBSIRZMRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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